molecular formula C22H16N2O5 B14906589 N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B14906589
M. Wt: 388.4 g/mol
InChI Key: WABNAHYHLGAXDQ-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methoxyphenyl group, and a dioxoisoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: This step involves the cyclization of an appropriate precursor to form the isoindoline core.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction, often using a hydroxyphenyl halide as the reagent.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a similar substitution reaction, using a methoxyphenyl halide.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The dioxoisoindoline core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroisoindoline derivatives.

    Substitution: Various substituted isoindoline derivatives.

Scientific Research Applications

N-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of N-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxyphenyl)-2-phenyl-1,3-dioxoisoindoline-5-carboxamide
  • N-(4-Methoxyphenyl)-2-phenyl-1,3-dioxoisoindoline-5-carboxamide
  • N-(3-Hydroxyphenyl)-2-(4-chlorophenyl)-1,3-dioxoisoindoline-5-carboxamide

Uniqueness

N-(3-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxamide is unique due to the presence of both hydroxyphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C22H16N2O5/c1-29-17-8-6-15(7-9-17)24-21(27)18-10-5-13(11-19(18)22(24)28)20(26)23-14-3-2-4-16(25)12-14/h2-12,25H,1H3,(H,23,26)

InChI Key

WABNAHYHLGAXDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC(=CC=C4)O

Origin of Product

United States

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